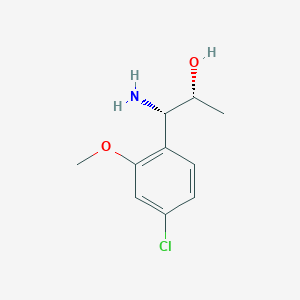![molecular formula C5H2ClIN4 B13039126 8-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13039126.png)
8-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both chlorine and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-iodo-4-chloropyrazine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and reduce production costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
8-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The triazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrazines, which can have different biological activities and chemical properties .
Applications De Recherche Scientifique
8-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases like c-Met and VEGFR-2.
Biological Studies: The compound is used in biological assays to study its effects on cell proliferation and apoptosis.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets, such as kinases. The compound inhibits the activity of c-Met and VEGFR-2 kinases, which are involved in cell signaling pathways that regulate cell growth and survival. By inhibiting these kinases, the compound can induce apoptosis and inhibit cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-8-iodo-[1,2,4]triazolo[4,3-a]pyrazine
- 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
- 8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine
Uniqueness
8-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine is unique due to the presence of both chlorine and iodine atoms, which allows for a wide range of chemical modifications and biological activities. This dual halogenation makes it a versatile compound for various applications in medicinal chemistry and chemical synthesis .
Propriétés
Formule moléculaire |
C5H2ClIN4 |
|---|---|
Poids moléculaire |
280.45 g/mol |
Nom IUPAC |
8-chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C5H2ClIN4/c6-3-4-9-10-5(7)11(4)2-1-8-3/h1-2H |
Clé InChI |
JRIRWUADDXWXJG-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=NN=C2I)C(=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13039050.png)









![(1R)-1-(4-hydroimidazo[1,2-a]pyridin-7-yl)ethylamine](/img/structure/B13039108.png)


![(3R)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13039120.png)
